iBFAR2

Hepsin Inhibition Serine Protease Prostate Cancer

Procure iBFAR2 (4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline) for reliable hepsin inhibition. With validated IC50 0.57 µM and selectivity window >35× vs. thrombin, 55× vs. trypsin, this patent-claimed scaffold is essential for reproducible prostate cancer and SAR studies. Avoid uncharacterized analogs to ensure assay fidelity.

Molecular Formula C19H15F3N2O2
Molecular Weight 360.3 g/mol
Cat. No. B5045546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiBFAR2
Molecular FormulaC19H15F3N2O2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=CC=C3C(F)(F)F)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H15F3N2O2/c20-19(21,22)16-6-2-5-15-13-3-1-4-14(13)17(23-18(15)16)11-7-9-12(10-8-11)24(25)26/h1-3,5-10,13-14,17,23H,4H2
InChIKeyVJDUKWHSBOBGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-Nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline as a Validated Hepsin Inhibitor


The compound 4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also designated as ChemBridge ID 5655336, is a small molecule from the tetrahydro-3H-cyclopenta[c]quinoline scaffold class. It has been identified and characterized as a specific inhibitor of the serine protease hepsin (HPN), with documented inhibitory activity and selectivity data derived from in vitro enzymatic assays [1]. The compound is explicitly claimed in patent literature as a therapeutic agent for hepsin-related conditions, underscoring its recognized utility in targeted research applications [2].

Risk of Substitution: Why 4-(4-Nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is Not Interchangeable with Analogs


Generic substitution within the cyclopenta[c]quinoline class is not scientifically valid due to the significant, quantifiable impact of specific substituents on biological activity and selectivity. The presence and position of the 4-nitrophenyl group and the 6-trifluoromethyl moiety are not arbitrary; they are critical structural determinants of the compound's unique inhibition profile against hepsin. Literature demonstrates that even subtle changes in substitution patterns on this scaffold can result in dramatic shifts in potency and, more importantly, in selectivity profiles against off-target serine proteases like trypsin and thrombin [1]. Therefore, procuring a close analog without empirical verification of its activity profile introduces a high risk of experimental failure or misinterpretation of results.

Quantitative Differentiation Guide for 4-(4-Nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (ChemBridge 5655336)


Evidence 1: Potent and Selective Inhibition of Hepsin versus Related Serine Proteases

This compound demonstrates potent inhibition of the serine protease hepsin with an IC50 of 0.57 ± 0.19 µM. Its selectivity profile is a key differentiator: it exhibits a 54.7-fold selectivity window against trypsin (IC50 = 31.2 ± 2.0 µM) and greater than 35-fold selectivity against thrombin (IC50 > 20 µM) [1]. This specific selectivity pattern distinguishes it from other hits in the same screening campaign, such as Compound 4 (ChemBridge 6071655), which, while slightly more potent (IC50 = 0.35 µM), has a different selectivity profile against trypsin (IC50 = 19.6 µM, 56-fold selectivity) [1].

Hepsin Inhibition Serine Protease Prostate Cancer

Evidence 2: Specific Structural Claim in Hepsin Inhibitor Patent Portfolio

The precise chemical structure of 4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is explicitly claimed as a composition of matter in U.S. Patent 9,182,402 for 'Hepsin inhibitors' [1]. This legal recognition distinguishes it from other commercially available but unclaimed cyclopenta[c]quinoline analogs, such as the 4-(3-nitrophenyl) isomer (e.g., EVT-1378857), which are not specifically named in this patent's claims. The patent's focus on this particular substitution pattern underscores the functional importance of the 4-nitrophenyl and 6-trifluoromethyl groups for achieving the desired biological effect.

Intellectual Property Therapeutic Lead Cancer Metastasis

Evidence 3: Defined Selectivity Profile Against a Common Off-Target, Trypsin

The compound's activity against the off-target protease trypsin (IC50 = 31.2 ± 2.0 µM) is quantifiably low, providing a 54.7-fold selectivity window over its primary target, hepsin (IC50 = 0.57 µM) [1]. This is a critical piece of information for experimental design. In contrast, other compounds from the same screen exhibit vastly different selectivity windows. For instance, Compound 8 (ChemBridge 6066971) has a hepsin IC50 of 0.72 µM but a much narrower selectivity margin against trypsin (IC50 = 1.71 µM), representing only a 2.4-fold selectivity [1]. This direct comparison highlights the unique selectivity fingerprint of the target compound.

Drug Selectivity Off-target Activity Protease Inhibition

Validated Application Scenarios for 4-(4-Nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline


Hepsin Target Validation and Mechanistic Studies in Prostate Cancer

This compound is an ideal tool for researchers investigating the role of hepsin in prostate cancer progression and metastasis. Its established IC50 of 0.57 µM and defined selectivity window of >35-fold against thrombin and 55-fold against trypsin [1] make it a reliable agent for dissecting hepsin-specific signaling pathways without confounding off-target protease inhibition. Studies requiring a chemical probe to confirm the functional consequences of hepsin catalytic activity in cell-based models of invasion and migration are directly supported by this evidence.

Lead Compound for Medicinal Chemistry Optimization Programs

For drug discovery programs targeting hepsin, this compound serves as a validated starting point for structure-activity relationship (SAR) studies. Its quantitative activity and selectivity data provide a clear baseline for iterative medicinal chemistry efforts [1]. The fact that this specific substitution pattern is protected by patent claims [2] further validates its structural novelty and potential as a lead series, offering a strategic advantage over purchasing uncharacterized or unclaimed analogs from the same chemical class.

Positive Control for High-Throughput Screening (HTS) Assays

In any new HTS campaign designed to identify novel hepsin inhibitors, this compound can be employed as a robust positive control. Its well-documented inhibitory activity (0.57 µM IC50) and the reproducibility of the data from the original Chembridge DIVERSet screen [1] provide a reliable benchmark for assay validation, Z'-factor determination, and hit confirmation. Using an uncharacterized analog as a control would introduce uncertainty regarding its actual potency and stability under assay conditions.

Quote Request

Request a Quote for iBFAR2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.